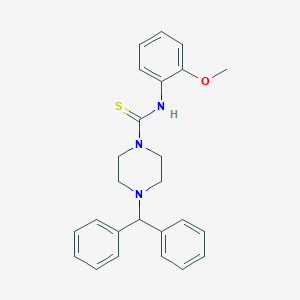
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1973 and has since become one of the most commonly used NSAIDs worldwide.
Mécanisme D'action
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit platelet aggregation, reduce leukocyte migration, and decrease the production of reactive oxygen species. In addition, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has also been shown to modulate the expression of various cytokines and growth factors, which are involved in the regulation of inflammation and tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has several advantages for lab experiments. It is readily available and easy to use. It is also relatively inexpensive compared to other NSAIDs. However, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has some limitations as well. It has been shown to have cytotoxic effects on certain cell types, and its effects on cell signaling pathways are not fully understood.
Orientations Futures
There are several future directions for the research on 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate. One of the areas of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cell signaling pathways and to identify new targets for drug development.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It is synthesized by the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-tert-butylphenol in the presence of thionyl chloride. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate works by inhibiting the activity of COX, reducing the production of prostaglandins, and thereby reducing pain and inflammation. It has various biochemical and physiological effects and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. While 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has several advantages for lab experiments, it also has some limitations, and further studies are needed to elucidate its mechanisms of action and identify new targets for drug development.
Méthodes De Synthèse
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate can be synthesized by the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-tert-butylphenol in the presence of thionyl chloride. The resulting product is 2-(3,4-dichlorophenyl)-2-hydroxyethyl 4-tert-butylbenzoate, which is then converted to 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate by the reaction with acetic anhydride.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Nom du produit |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate |
|---|---|
Formule moléculaire |
C19H18Cl2O3 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-19(2,3)14-7-4-12(5-8-14)18(23)24-11-17(22)13-6-9-15(20)16(21)10-13/h4-10H,11H2,1-3H3 |
Clé InChI |
PQYZGEIVKIBSPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)